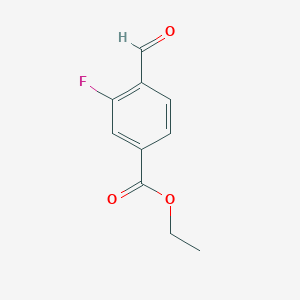

Ethyl 3-fluoro-4-formylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-fluoro-4-formylbenzoate is a chemical compound with the molecular formula C10H9FO3 . It is often stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular weight of this compound is 196.18 . Its InChI Code is 1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 304.3±32.0 °C at 760 mmHg . The compound is solid at room temperature . It has a LogP value of 2.93, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen

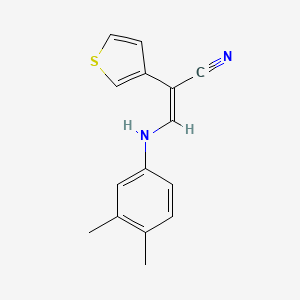

Antituberculosis Activity

Hydrazones derived from 4-fluorobenzoic acid hydrazide, a closely related compound, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. One compound, in particular, showed high inhibitory activity, indicating the potential of fluoro-substituted benzoic acid derivatives in developing antituberculosis agents (Koçyiğit-Kaymakçıoğlu et al., 2009).

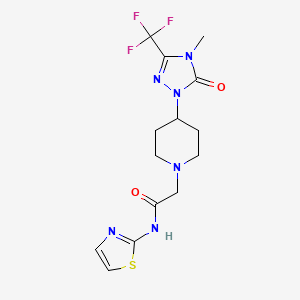

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been utilized as a precursor for synthesizing a range of trifluoromethyl-oxazoles, -thiazoles, and other heterocycles. This showcases the versatility of fluoro-substituted esters in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry and materials science (Honey et al., 2012).

Environmental Science: Photodegradation Studies

The photodegradation of parabens, including ethylparaben which shares a similar structural motif with Ethyl 3-fluoro-4-formylbenzoate, has been studied, indicating the environmental fate of such compounds when exposed to UV light. This research is crucial for understanding the environmental impact of widely used preservatives and related compounds (Gmurek et al., 2015).

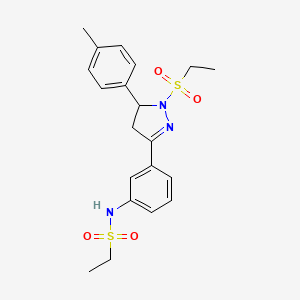

Material Science: Ultraviolet Light Absorbers

N-substituted-N,N′-diaryl-formamidine derivatives, synthesized from ethyl 4-aminobenzoate (a compound similar to this compound), have been explored as ultraviolet absorbers. Their characterization and application potential in material science for protecting materials from UV radiation damage have been documented (Wang et al., 2019).

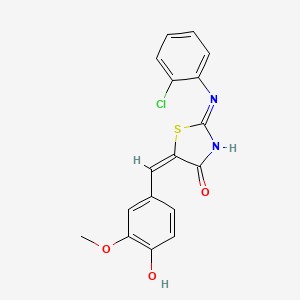

Anticancer Activity

Novel Fluoro Substituted Benzo[b]pyran compounds, structurally related to this compound, have shown anti-lung cancer activity. This highlights the potential of fluoro-substituted compounds in developing new anticancer agents (Hammam et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Ethyl 3-fluoro-4-formylbenzoate are not mentioned in the search results, it’s worth noting that compounds like this are often subjects of ongoing research in the fields of organic chemistry and medicinal chemistry. They may be used as intermediates in the synthesis of more complex molecules or studied for their potential biological activities .

Eigenschaften

IUPAC Name |

ethyl 3-fluoro-4-formylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIWTFXQTNXSOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate](/img/structure/B2837332.png)

![Ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2837334.png)

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)

![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)

![7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2837347.png)

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)